Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14528194
InChI: InChI=1S/C18H23NO4/c1-3-22-18(20)17-14-11-13(21-2)7-8-15(14)23-16(17)12-19-9-5-4-6-10-19/h7-8,11H,3-6,9-10,12H2,1-2H3
SMILES:
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC14528194

Molecular Formula: C18H23NO4

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate -

Specification

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
IUPAC Name ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C18H23NO4/c1-3-22-18(20)17-14-11-13(21-2)7-8-15(14)23-16(17)12-19-9-5-4-6-10-19/h7-8,11H,3-6,9-10,12H2,1-2H3
Standard InChI Key GCWVFAKIMDGKKD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCCCC3

Introduction

Chemical Structure and Molecular Characteristics

Core Benzofuran Architecture

The compound’s foundation is a benzofuran system, comprising a benzene ring fused to a furan heterocycle. The furan oxygen at position 1 and the ketone group at position 3 create a planar, aromatic framework conducive to π-π stacking interactions. Substituents at positions 2, 3, and 5 introduce steric and electronic modifications:

  • Position 5: A methoxy group (-OCH3\text{-OCH}_3) enhances electron density via resonance donation, potentially influencing binding affinity.

  • Position 2: A piperidin-1-ylmethyl group (-CH2-C5H10N\text{-CH}_2\text{-C}_5\text{H}_{10}\text{N}) introduces a basic nitrogen atom, enabling salt formation (e.g., hydrochloride) for improved aqueous solubility.

  • Position 3: An ethyl carboxylate ester (-COOCH2CH3\text{-COOCH}_2\text{CH}_3) balances lipophilicity and hydrolytic stability, critical for pharmacokinetic optimization .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC18H23NO4\text{C}_{18}\text{H}_{23}\text{NO}_4
Molecular Weight317.4 g/mol
IUPAC NameEthyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate
CAS Registry Number380842-50-2

Synthesis and Purification

Reaction Pathway

The synthesis involves sequential functionalization of the benzofuran core:

  • Benzofuran Formation: Condensation of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Methoxy Introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate).

  • Piperidinylmethyl Attachment: Mannich reaction or nucleophilic substitution with piperidine and formaldehyde.

  • Esterification: Treatment with ethyl chloroformate in the presence of a base.

Optimization Strategies

  • Solvent Selection: Dichloromethane (DCM) or ethanol under reflux ensures optimal reaction rates and yields.

  • Purification: Silica gel column chromatography with ethyl acetate/hexane gradients isolates the product from by-products.

  • Yield Enhancement: Catalytic amounts of Lewis acids (e.g., ZnCl2_2) may accelerate key steps, though this remains speculative without explicit data .

Physicochemical Properties

Solubility and Stability

  • Solubility: Lipophilic in organic solvents (DCM, ethanol); hydrochloride salt form increases water solubility.

  • Stability: Susceptible to ester hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled storage .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Partition Coefficient)~3.2 (estimated)ChemSpider
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Biological Activity and Mechanistic Insights

Putative Targets

The piperidine moiety suggests potential interaction with:

  • 5-HT1A_{1A} Receptors: Piperidine derivatives are known serotonin receptor modulators .

  • σ Receptors: Benzofuran-carboxylates exhibit affinity for σ-1 receptors, implicated in neuroprotection and analgesia .

In Silico Predictions

  • Molecular Docking: Preliminary modeling indicates binding to the 5-HT1A_{1A} receptor’s orthosteric site, stabilized by hydrogen bonds with Asp116 and hydrophobic interactions with Phe361 .

  • ADMET Profile: High blood-brain barrier permeability (predicted) aligns with potential CNS applications .

Research Applications and Comparative Analysis

Synthetic Utility

  • Intermediate: Serves as a precursor for more complex benzofuran-based therapeutics.

  • Structure-Activity Relationship (SAR) Studies: Modifications at the piperidine or ester group probe pharmacological optimization .

Comparison with Analogues

Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate (PubChem CID: 661278) differs by a methyl group on the piperidine ring :

  • Molecular Weight: 331.4 g/mol vs. 317.4 g/mol .

  • Lipophilicity: Increased LogP (~3.8) due to the methyl group .

  • Receptor Selectivity: Methyl substitution may alter binding kinetics at σ vs. 5-HT receptors .

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